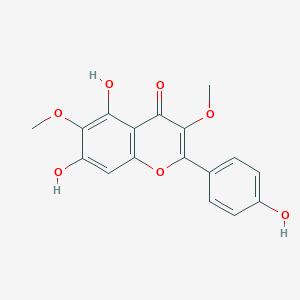
3,6-Dimethoxyapigenin
Descripción general
Descripción
4’,5,7-Trihydroxy-3,6-dimethoxyflavone is a naturally occurring flavonoid compound found in various plant species. It is known for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C17H14O7 and a molecular weight of 330.29 g/mol .
Aplicaciones Científicas De Investigación
4’,5,7-Trihydroxy-3,6-dimethoxyflavone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of other flavonoids.
Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mecanismo De Acción
3,6-Dimethoxyapigenin, also known as 4’,5,7-Trihydroxy-3,6-dimethoxyflavone or 6-Methoxykaempferol 3-methyl ether, is a flavone that can be isolated from Centaurea nervosa . This compound has been the subject of various studies due to its potential biological activities.
Target of Action
It is suggested that this compound may interact with proteins such as pd-l1 and pd-1 . These proteins play crucial roles in the immune system, particularly in the regulation of immune responses.
Mode of Action
Given its potential interaction with PD-L1 and PD-1, it might modulate immune responses by influencing the activity of these proteins
Biochemical Pathways
Considering its potential interaction with pd-l1 and pd-1, it might influence pathways related to immune regulation .
Result of Action
It is suggested that this compound may have potential antidiabetic properties .
Análisis Bioquímico
Biochemical Properties
It is known that flavones, the class of compounds to which 3,6-Dimethoxyapigenin belongs, often interact with enzymes, proteins, and other biomolecules .
Molecular Mechanism
Flavones often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Flavones are often involved in various metabolic pathways, interacting with enzymes or cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5,7-Trihydroxy-3,6-dimethoxyflavone typically involves the methylation of apigenin, a common flavonoid. The process includes the following steps:
Methylation of Apigenin: Apigenin is treated with dimethyl sulfate in the presence of a base such as potassium carbonate to introduce methoxy groups at the 3 and 6 positions.
Hydroxylation: The intermediate product is then subjected to hydroxylation reactions to introduce hydroxyl groups at the 4’, 5, and 7 positions.
Industrial Production Methods
Industrial production of 4’,5,7-Trihydroxy-3,6-dimethoxyflavone involves the extraction of the compound from plant sources, such as Dodonaea angustifolia. The extraction process includes:
Plant Material Collection: Leaves of Dodonaea angustifolia are collected and dried.
Extraction: The dried leaves are subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate 4’,5,7-Trihydroxy-3,6-dimethoxyflavone.
Análisis De Reacciones Químicas
Types of Reactions
4’,5,7-Trihydroxy-3,6-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavones.
Substitution: Acetylated and benzoylated derivatives.
Comparación Con Compuestos Similares
4’,5,7-Trihydroxy-3,6-dimethoxyflavone can be compared with other similar flavonoid compounds:
Tricin (5,7,4’-Trihydroxy-3’,5’-dimethoxyflavone): Similar structure but with methoxy groups at different positions.
Apigenin (4’,5,7-Trihydroxyflavone): Lacks methoxy groups and is widely studied for its anti-inflammatory and antioxidant activities.
Kaempferol (3,5,7-Trihydroxy-4’-methoxyflavone): Similar structure with a methoxy group at the 4’ position.
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-16-10(19)7-11-12(13(16)20)14(21)17(23-2)15(24-11)8-3-5-9(18)6-4-8/h3-7,18-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNPCXHBFYJXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177221 | |
| Record name | 4',5,7-Trihydroxy-3,6-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22697-65-0 | |
| Record name | 6-Hydroxykaempferol 3,6-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22697-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',5,7-Trihydroxy-3,6-dimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022697650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22697-65-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4',5,7-Trihydroxy-3,6-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22697-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4',5,7-TRIHYDROXY-3,6-DIMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V53651JOR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known natural sources of 4',5,7-Trihydroxy-3,6-dimethoxyflavone?
A1: 4',5,7-Trihydroxy-3,6-dimethoxyflavone has been isolated from various plant sources, including:
- Dodonaea viscosa (Hopbush): This plant is known to contain a variety of flavonoids, and 4',5,7-trihydroxy-3,6-dimethoxyflavone was identified as one of the flavonol-3-methyl ethers present. [, ]
- Centipeda cunninghamii (Common sneezeweed): Research on this plant led to the isolation of several flavonoids, including 4',5,7-trihydroxy-3,6-dimethoxyflavone, from its flowers. []
- Juglans regia L. (Walnut) Pollen: This understudied byproduct was found to contain 4',5,7-trihydroxy-3,6-dimethoxyflavone-7-O-beta-D-glucoside, a glycosylated derivative of the compound. []
Q2: What biological activities have been associated with 4',5,7-Trihydroxy-3,6-dimethoxyflavone?
A2: Research suggests 4',5,7-Trihydroxy-3,6-dimethoxyflavone exhibits several potentially beneficial activities:
- Antioxidant Activity: This compound demonstrated significant antioxidant capacity in assays like Oxygen Radical Absorbance Capacity (ORAC), comparable to epicatechin, a potent antioxidant found in green tea. [] This activity is likely attributed to its phenolic structure, characteristic of flavonoids.
- Anti-inflammatory Activity: In studies using Centipeda cunninghamii extracts, 4',5,7-Trihydroxy-3,6-dimethoxyflavone showed significant inhibition of prostaglandin E2 (PGE2) production in 3T3 fibroblast cells, indicating anti-inflammatory potential. []
Q3: Are there any studies investigating the structure-activity relationship (SAR) of 4',5,7-Trihydroxy-3,6-dimethoxyflavone and its derivatives?
A: While the provided research articles do not delve into a detailed SAR analysis for 4',5,7-Trihydroxy-3,6-dimethoxyflavone specifically, they highlight the importance of the flavonoid structure for its bioactivity. [] For example, the presence of multiple hydroxyl groups, particularly in the B-ring of the flavonoid structure, is often associated with increased antioxidant and anti-inflammatory potential. Further research exploring modifications to the 4',5,7-Trihydroxy-3,6-dimethoxyflavone structure could provide valuable insights into its SAR and potentially lead to the development of more potent derivatives.
Q4: What analytical methods have been employed to identify and quantify 4',5,7-Trihydroxy-3,6-dimethoxyflavone in plant extracts?
A4: The research papers utilized a combination of techniques for the isolation and characterization of 4',5,7-Trihydroxy-3,6-dimethoxyflavone:
- Chromatographic Separation: Methods like column chromatography were employed to separate the compound from other components in the plant extracts. [, , ]
- Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were crucial for structural elucidation and confirmation of 4',5,7-Trihydroxy-3,6-dimethoxyflavone's identity. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


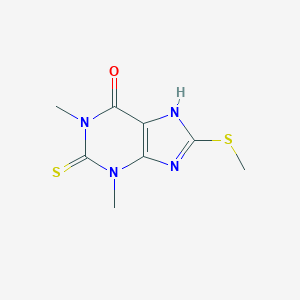

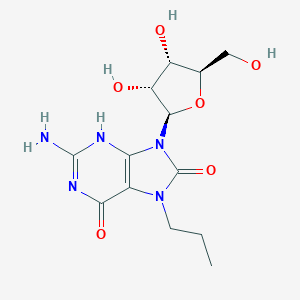
![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)
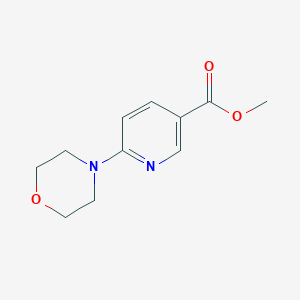
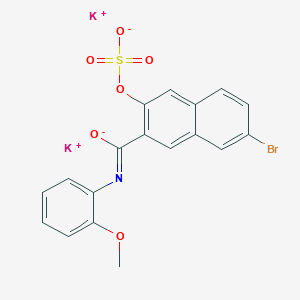
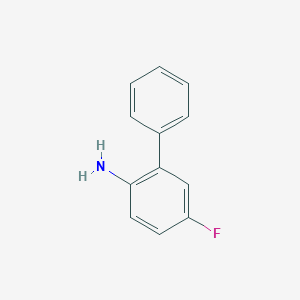
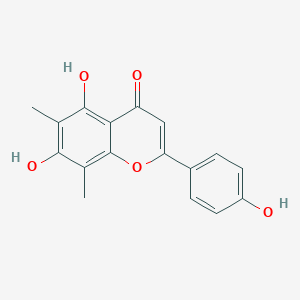
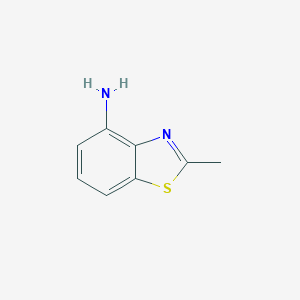
![2-Isopropyl-1H-benzo[d]imidazol-5-amine](/img/structure/B157498.png)
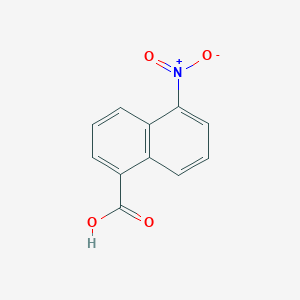
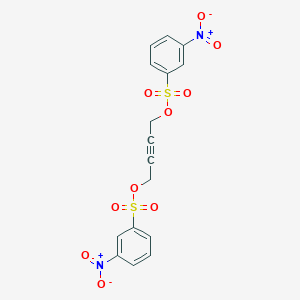
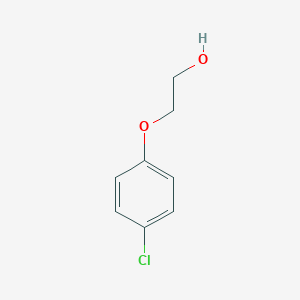
![(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid](/img/structure/B157510.png)
